molecular formula C26H28LiO9P B15342754 1-Pyrenebutyl myo-inositol 1-phosphate*L ithium

1-Pyrenebutyl myo-inositol 1-phosphate*L ithium

Cat. No.: B15342754
M. Wt: 522.4 g/mol
InChI Key: ZUXRBZZWQOMJAV-GVRFRGSZSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pyrenebutyl myo-inositol 1-phosphate lithium is a chemical compound with the molecular formula C26H28O9PLi. It is a derivative of myo-inositol, a type of sugar alcohol, and is often used in various scientific research applications due to its unique properties. The compound is known for its fluorescent properties, making it useful in biochemical and cellular studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrenebutyl myo-inositol 1-phosphate lithium typically involves the esterification of myo-inositol with 1-pyrenebutanol, followed by phosphorylation. The reaction conditions often require the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The final product is then treated with lithium salts to obtain the lithium derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 1-Pyrenebutyl myo-inositol 1-phosphate lithium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various pyrene derivatives and substituted inositol phosphates .

Scientific Research Applications

1-Pyrenebutyl myo-inositol 1-phosphate lithium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pyrenebutyl myo-inositol 1-phosphate lithium involves its interaction with cellular components. The compound’s fluorescent properties allow it to bind to specific molecular targets, enabling the visualization of cellular processes. The phosphate group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-Pyrenebutyl myo-inositol 1-phosphate lithium stands out due to its combined fluorescent and phosphate-binding properties, making it a versatile tool in various research fields .

Properties

Molecular Formula

C26H28LiO9P

Molecular Weight

522.4 g/mol

IUPAC Name

lithium;[(2R,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] 4-pyren-1-ylbutyl phosphate

InChI

InChI=1S/C26H29O9P.Li/c27-21-22(28)24(30)26(25(31)23(21)29)35-36(32,33)34-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16;/h3,5-12,21-31H,1-2,4,13H2,(H,32,33);/q;+1/p-1/t21?,22-,23+,24+,25-,26?;

InChI Key

ZUXRBZZWQOMJAV-GVRFRGSZSA-M

Isomeric SMILES

[Li+].C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOP(=O)([O-])OC5[C@@H]([C@H](C([C@H]([C@@H]5O)O)O)O)O

Canonical SMILES

[Li+].C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOP(=O)([O-])OC5C(C(C(C(C5O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.